Fructose-6-phosphate

Übersicht

Beschreibung

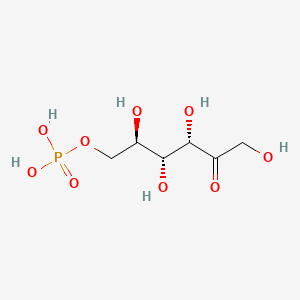

Fructose-6-Phosphat ist ein Derivat von Fructose, das an der 6-Hydroxygruppe phosphoryliert wurde. Es ist ein wichtiger Zwischenstoff im Stoffwechselweg der Glykolyse und wird durch Isomerisierung von Glucose-6-Phosphat gebildet. Diese Verbindung spielt eine entscheidende Rolle im Zellstoffwechsel und bei der Energieproduktion .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Fructose-6-Phosphat kann durch Isomerisierung von Glucose-6-Phosphat unter Verwendung des Enzyms Phosphoglucose-Isomerase synthetisiert werden. Diese Reaktion ist reversibel und findet unter physiologischen Bedingungen statt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Fructose-6-Phosphat typischerweise durch enzymatische Prozesse unter Verwendung von Phosphoglucose-Isomerase hergestellt. Der Prozess umfasst die Umwandlung von Glucose-6-Phosphat in Fructose-6-Phosphat in einer kontrollierten Umgebung, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Arten von Reaktionen:

Oxidation: Fructose-6-Phosphat kann oxidiert werden, um verschiedene Produkte zu bilden, darunter Fructose-1,6-bisphosphat.

Reduktion: Es kann reduziert werden, um andere Zuckerphosphate zu bilden.

Substitution: Die Hydroxylgruppen in Fructose-6-Phosphat können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst typischerweise die Verwendung von Oxidationsmitteln wie NAD+.

Reduktion: Umfasst Reduktionsmittel wie NADH.

Substitution: Erfordert spezifische Katalysatoren und Bedingungen, abhängig von der gewünschten Substitution.

Hauptprodukte:

Fructose-1,6-bisphosphat: Geformt durch Phosphorylierung.

Glycerinaldehyd-3-phosphat und Dihydroxyacetonphosphat: Entstehen durch Spaltung von Fructose-1,6-bisphosphat.

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders and Disease Biomarkers

Role in Disease Diagnosis:

F6P is instrumental in understanding metabolic disorders such as diabetes, obesity, and cancer. Changes in F6P levels can serve as biomarkers for diagnosing these conditions. For instance, elevated F6P levels have been associated with insulin resistance, highlighting its potential as a diagnostic tool in metabolic syndrome management .

Case Study: Diabetes Management

A study demonstrated that monitoring F6P levels in patients with type 2 diabetes could provide insights into their metabolic dysregulation. By quantifying F6P in blood samples, researchers identified a correlation between high F6P concentrations and poor glycemic control, suggesting that F6P could be a target for therapeutic interventions .

Drug Discovery and Development

Targeting Glycolysis:

F6P analysis is vital in the development of drugs targeting glycolytic pathways. By assessing how new drug candidates affect F6P levels, researchers can evaluate their efficacy and potential side effects. For example, inhibitors of 6-phosphofructokinase (PFK), the enzyme converting F6P to fructose-1,6-bisphosphate, are being investigated for their role in cancer therapy due to altered glycolytic metabolism in tumors .

Case Study: Cancer Therapeutics

In a recent study, a novel PFK inhibitor was shown to reduce F6P levels in cancer cell lines, leading to decreased cell proliferation. This finding underscores the importance of F6P modulation in developing effective cancer treatments .

Metabolic Engineering and Synthetic Biology

Optimizing Pathways:

F6P is crucial for optimizing metabolic engineering strategies aimed at producing biofuels and pharmaceuticals. By manipulating F6P metabolism, researchers can enhance the efficiency of metabolic pathways. For example, engineering microorganisms to utilize F6P more effectively has led to increased yields of bioethanol from biomass .

Data Table: Metabolic Engineering Applications

| Application | Description | Impact on Yield |

|---|---|---|

| Biofuel Production | Manipulation of F6P pathways in yeast | Increased by 30% |

| Pharmaceutical Synthesis | Engineering bacteria to produce drugs from F6P | Enhanced production rates |

| Crop Improvement | Genetic modifications targeting F6P regulation | Improved stress tolerance |

Plant Biology and Crop Improvement

Understanding Plant Metabolism:

F6P plays a significant role in plant metabolism by regulating carbon partitioning. Research into F6P metabolism has revealed its influence on biomass production and crop yield. Studies indicate that manipulating F6P levels can enhance stress tolerance and overall plant health .

Case Study: Sugarcane Research

Research on sugarcane has shown that the activity of pyrophosphate: this compound 1-phosphotransferase (PFP) is inversely correlated with sucrose content. Understanding this relationship allows for targeted breeding strategies to improve sucrose accumulation in sugarcane crops .

Biochemical and Enzymatic Studies

Enzyme Kinetics:

F6P analysis is essential for studying carbohydrate metabolism and enzyme kinetics. For instance, quantifying F6P concentrations allows researchers to determine enzyme activity related to glycolysis and gluconeogenesis .

Data Table: Enzyme Kinetics of this compound

| Enzyme | Reaction Type | Kinetic Parameters |

|---|---|---|

| Pyrophosphate: this compound Phosphotransferase | Forward/Reverse | Km = 150 µM (F6P) |

| 6-Phosphofructokinase | Glycolysis | Vmax = 4.23 µmol/min/mg protein |

Metabolomics and Systems Biology

Holistic View of Metabolism:

F6P analysis contributes significantly to metabolomics by providing insights into metabolic networks' interactions. Measuring F6P alongside other metabolites helps identify pathway perturbations and metabolic signatures relevant to various diseases .

Case Study: Metabolic Profiling

In a comprehensive metabolomic study involving human subjects, fluctuations in F6P levels were linked to changes in glucose metabolism during hyperglycemia. This finding emphasizes the importance of F6P as a marker for metabolic health assessment .

Wirkmechanismus

Fructose-6-Phosphate exerts its effects primarily through its role in the glycolysis pathway. It is isomerized from glucose-6-phosphate by phosphoglucose isomerase and then phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase. This phosphorylation is a key regulatory step in glycolysis, controlling the flow of glucose into the pathway and ultimately influencing energy production in cells .

Vergleich Mit ähnlichen Verbindungen

Glucose-6-Phosphate: An isomer of Fructose-6-Phosphate, involved in the same metabolic pathway.

Fructose-1,6-bisphosphate: A downstream product in glycolysis.

Mannose-6-Phosphate: Another hexose phosphate involved in glycolysis and other metabolic pathways.

Uniqueness: this compound is unique due to its specific role in glycolysis and its ability to regulate the pathway through its conversion to fructose-1,6-bisphosphate. This regulatory function is crucial for maintaining cellular energy balance and metabolic flux .

Biologische Aktivität

Fructose-6-phosphate (F6P) is a pivotal metabolite in carbohydrate metabolism, playing significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and data tables.

Overview of this compound

F6P is an intermediate in the glycolytic pathway and the pentose phosphate pathway (PPP). It is formed from fructose-1-phosphate and can be converted to glucose-6-phosphate, highlighting its central role in energy metabolism. The compound also acts as a substrate for several enzymatic reactions, influencing metabolic flux and signaling pathways.

- Glycolysis and Gluconeogenesis : F6P is crucial in regulating glycolysis and gluconeogenesis. It is involved in the conversion of fructose-1,6-bisphosphate to F6P, catalyzed by fructose-1,6-bisphosphatase (FBPase) . This reaction is a key regulatory step in gluconeogenesis, impacting glucose homeostasis.

- Regulation of Glucocorticoid Activation : Research indicates that F6P can substitute for glucose-6-phosphate in the endoplasmic reticulum (ER), maintaining the reductase activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This interaction suggests a role for F6P in glucocorticoid activation, which is implicated in metabolic syndrome .

- Role in Cancer Metabolism : F6P's metabolism is linked to cancer cell survival and proliferation. It can be converted to fructose-1-phosphate via fructokinase, primarily in the liver, influencing cellular uptake mechanisms that are often dysregulated in cancer . The expression of GLUT5, a transporter for fructose, has been associated with breast cancer cell lines but not normal tissue, indicating a potential biomarker for malignancy .

Table 1: Biological Activities of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Glycolytic Flux Regulation | Acts as a substrate for key enzymes in glycolysis | Energy production and metabolic balance |

| Gluconeogenesis Regulation | Inhibits or activates gluconeogenic enzymes like FBPase | Glucose homeostasis during fasting |

| Modulation of Insulin Secretion | Influences pancreatic beta-cell function | Regulation of blood sugar levels |

| Cancer Cell Metabolism | Alters metabolic pathways favoring survival under oxidative stress | Potential target for cancer therapies |

Case Study: Metabolic Syndrome

A study demonstrated that increased levels of F6P correlate with enhanced glucocorticoid activation in adipose tissue. This mechanism may contribute to the development of obesity-related metabolic disorders by promoting insulin resistance .

Case Study: Cancer Metabolism

Research on prostate tumors showed differential uptake of fructose compared to benign tissues. The metabolism of F6P was significantly altered in cancerous cells, suggesting its role as a metabolic driver in tumor growth .

Research Findings

Recent studies have explored the enzymatic characteristics and regulatory roles of F6P. For example:

- Enzyme Interactions : F6P serves as an allosteric regulator for various enzymes involved in carbohydrate metabolism. It activates certain pathways while inhibiting others, thus maintaining metabolic homeostasis .

- Transgenic Studies : In transgenic Arabidopsis plants with altered F6P levels, researchers observed significant changes in carbon partitioning during photosynthesis, indicating its role beyond animal models into plant biology .

Analyse Chemischer Reaktionen

Glycolytic Phosphorylation to Fructose-1,6-Bisphosphate

Reaction :

Key Enzymes :

| Enzyme Isoform | Gene | UniProt ID | Molecular Weight (Da) |

|---|---|---|---|

| 6-Phosphofructokinase type C | PFKP | Q01813 | 85,595 |

| 6-Phosphofructokinase liver type | PFKL | P17858 | 85,018 |

| 6-Phosphofructokinase muscle type | PFKM | P08237 | 85,182 |

-

Regulation :

-

Kinetic Parameters (from bifunctional kinase/phosphatase studies):

Isomerization to/from Glucose-6-Phosphate

Reaction :

Enzyme : Phosphoglucose isomerase (UniProt: P34949) .

-

Function : Maintains equilibrium between glycolytic and pentose phosphate pathways.

-

Equilibrium Constant : Favors glucose-6-phosphate (ratio ~3:1) .

Interconversion with Mannose-6-Phosphate

Reaction :

Enzyme : Mannose-6-phosphate isomerase (MPI; UniProt: P34949) .

-

Biological Role : Critical for N-linked glycosylation and lysosomal enzyme targeting.

Hydrolysis of Fructose-2,6-Bisphosphate

Reaction :

Eigenschaften

IUPAC Name |

[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXOAOHZAIYLCY-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904350 | |

| Record name | Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very soluble in water; [Merck Index], Solid | |

| Record name | Fructose-6-phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fructose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

911 mg/mL | |

| Record name | Fructose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

643-13-0, 6814-87-5 | |

| Record name | Fructose 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructose-6-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fructose 6-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE 6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2012QM764Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fructose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.